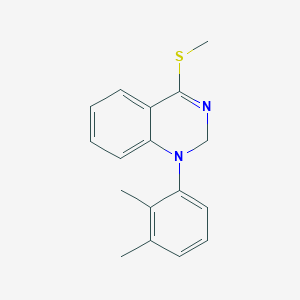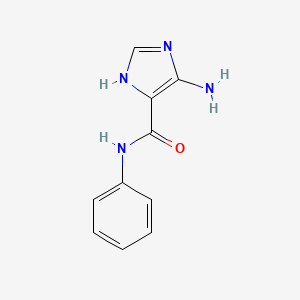![molecular formula C7H2Cl6O B14388341 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one CAS No. 89642-41-1](/img/structure/B14388341.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is a polychlorinated bicyclic compound with significant interest in various scientific fields. This compound is known for its unique structure and chemical properties, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one typically involves the chlorination of norbornene derivatives. One common method includes the Diels-Alder reaction followed by chlorination. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- **1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate
- **1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
- **1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
Uniqueness
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one is unique due to its specific chlorination pattern and bicyclic structure.
Propiedades
Número CAS |
89642-41-1 |
|---|---|
Fórmula molecular |
C7H2Cl6O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H2Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h1H2 |
Clave InChI |
XDKRIDXESLVVIW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)

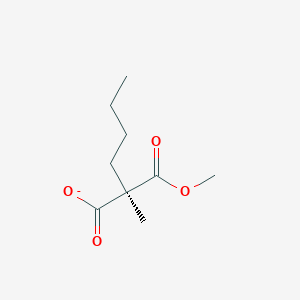
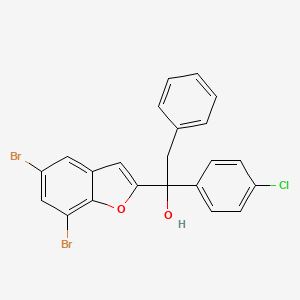
![N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14388283.png)
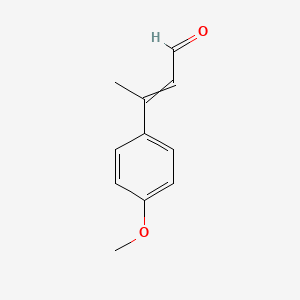
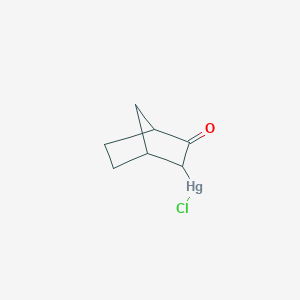
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
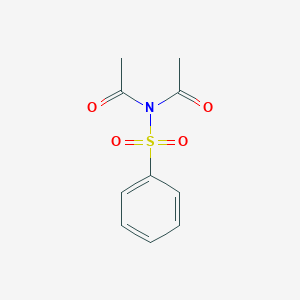
silane](/img/structure/B14388309.png)
